molecular formula C7H9N3O2 B13059100 7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one

7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one

Cat. No.: B13059100
M. Wt: 167.17 g/mol
InChI Key: CGLRYJNNZQXCOW-UHFFFAOYSA-N
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Description

7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound is characterized by its unique spiro structure, which includes a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6,8-diazaspiro[35]non-6-ene-5,9-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The compound binds to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6,8-diazaspiro[3

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

7-amino-6,8-diazaspiro[3.5]non-7-ene-5,9-dione

InChI

InChI=1S/C7H9N3O2/c8-6-9-4(11)7(2-1-3-7)5(12)10-6/h1-3H2,(H3,8,9,10,11,12)

InChI Key

CGLRYJNNZQXCOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)NC(=NC2=O)N

Origin of Product

United States

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